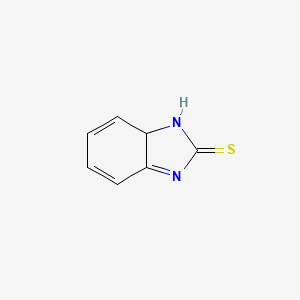

1,7a-Dihydrobenzimidazole-2-thione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6N2S |

|---|---|

Molecular Weight |

150.20 g/mol |

IUPAC Name |

1,7a-dihydrobenzimidazole-2-thione |

InChI |

InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-5H,(H,8,10) |

InChI Key |

RMLBIBSIVOFEIX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C(=NC(=S)N2)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Foundational and Advanced Synthetic Routes to the Benzimidazole-2-thione Core

The construction of the fundamental benzimidazole-2-thione ring system can be achieved through several established and modern synthetic strategies. These methods offer chemists different pathways to access this important heterocyclic core, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions.

Condensation Reactions

A cornerstone of benzimidazole-2-thione synthesis involves the condensation of an o-phenylenediamine (B120857) derivative with a thiocarbonyl-containing reagent. One of the most common and straightforward methods is the reaction with thiourea (B124793). This reaction typically proceeds by heating the two components, often in the presence of a catalyst or in a high-boiling solvent, to facilitate the cyclization and formation of the desired product.

Another widely employed condensation partner is potassium thiocyanate (B1210189) in an acidic medium. In this case, the in situ generated thiocyanic acid reacts with the o-phenylenediamine to yield the benzimidazole-2-thione. The choice of starting materials and reaction conditions can be tailored to accommodate various substituents on the benzene (B151609) ring, allowing for the synthesis of a library of structurally diverse analogs.

Reactions Involving Carbon Disulfide

Carbon disulfide (CS₂) serves as a versatile C1 synthon in the construction of the benzimidazole-2-thione core. The reaction of o-phenylenediamine with carbon disulfide, typically in a basic medium such as potassium hydroxide (B78521) in ethanol, is a classical and efficient method for the synthesis of 2-mercaptobenzimidazole (B194830), which exists in tautomeric equilibrium with benzimidazole-2-thione. mdpi.com This reaction is believed to proceed through the formation of a dithiocarbamate (B8719985) intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide (B99878). nih.gov

A variety of reaction conditions can be employed, including the use of different bases and solvents, to optimize the yield and purity of the product. nih.gov For instance, the reaction can be carried out in alcoholic solvents, and the choice of alcohol can sometimes influence the reaction outcome. nih.gov

Microwave-Assisted Synthesis Protocols

In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation to the synthesis of benzimidazole-2-thiones has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov This technique provides a more energy-efficient and often cleaner route to these heterocyclic compounds.

The condensation of o-phenylenediamines with thiourea or other thiocarbonyl sources under microwave irradiation can be accomplished in a fraction of the time required for traditional heating, making it an attractive method for rapid library synthesis and process optimization. The specific conditions, such as the power of the microwave irradiation and the choice of solvent, are crucial parameters that need to be optimized for each specific transformation. nih.gov

Strategic Derivatization and Functionalization Approaches

The inherent reactivity of the benzimidazole-2-thione scaffold, with its nucleophilic nitrogen and sulfur atoms, provides ample opportunities for further chemical modification. These derivatization strategies are key to fine-tuning the properties of the molecule for specific applications.

N-Alkylation and S-Alkylation Reactions

The nitrogen and sulfur atoms of the benzimidazole-2-thione core are both potential sites for alkylation. The regioselectivity of this reaction (N-alkylation versus S-alkylation) can be controlled by the choice of alkylating agent, base, and reaction conditions. Generally, S-alkylation is favored under basic conditions where the thione tautomer is deprotonated to form a more nucleophilic thiolate anion. Common alkylating agents include alkyl halides and sulfates. nih.gov

Conversely, N-alkylation can be achieved under different conditions, sometimes leading to the formation of N,N'-disubstituted products if both nitrogen atoms are available for reaction. The introduction of various alkyl or functionalized alkyl chains at the nitrogen or sulfur atoms is a common strategy to modulate the lipophilicity, steric hindrance, and biological activity of the resulting derivatives. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| 1H-benzo[d]imidazole-2(3H)-thione | Ethyl bromoacetate (B1195939) | Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate | nih.gov |

| 1H-benzo[d]imidazole-2(3H)-thione | Dibromopropane | 3,4-dihydro-2H- nih.govbohrium.comthiazino[3,2-a]benzimidazole | nih.govbohrium.com |

| 1-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | Various bases | 1H-benzo[d]imidazole-2(3H)-thione | nih.gov |

Nucleophilic Substitution Reactions and Mechanism Elucidation

The benzimidazole-2-thione nucleus can participate in nucleophilic substitution reactions, either by acting as a nucleophile itself or by being part of a larger molecule that undergoes substitution. For instance, the sulfur atom, after deprotonation, is a potent nucleophile that can displace leaving groups in a variety of electrophilic substrates. researchgate.net

The mechanism of these reactions is often elucidated through a combination of experimental studies and computational analysis. For example, in the reaction of a macrocyclic aminal with carbon disulfide and a nucleophile, a proposed pathway involves the initial formation of a dithiocarbamate salt intermediate. nih.govresearchgate.net This is followed by a nucleophilic attack and subsequent ring opening and cyclization to form the benzimidazole-2-thione derivative. nih.govresearchgate.net Understanding these mechanisms is crucial for predicting reaction outcomes and designing new synthetic strategies.

Synthesis of Azomethine Derivatives

Azomethine derivatives, also known as Schiff bases, are compounds containing a carbon-nitrogen double bond. In the context of 1,7a-dihydrobenzimidazole-2-thione, these derivatives are typically synthesized by the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. biointerfaceresearch.com This reaction is often catalyzed by an acid or a base and involves the removal of a water molecule.

The general synthetic route involves the reaction of a suitable benzimidazole (B57391) precursor, which could be an amino-substituted this compound, with a selected aldehyde or ketone. researchgate.net The reaction conditions can be varied to optimize the yield and purity of the resulting azomethine derivative. For instance, microwave irradiation has been shown to be an efficient method for the synthesis of azomethines, often leading to shorter reaction times and higher yields compared to conventional heating methods. biointerfaceresearch.com

A study on the synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine demonstrated that the reaction of the amine with various substituted aromatic aldehydes yielded the corresponding 2-benzylideneaminonaphthothiazoles. researchgate.net A similar approach can be envisaged for amino-functionalized 1,7a-dihydrobenzimidazole-2-thiones. The reaction mechanism typically proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine linkage.

The table below summarizes representative conditions for the synthesis of azomethine derivatives from amine precursors, which are analogous to the synthesis from an amino-substituted this compound.

| Precursor | Reagent | Catalyst/Solvent | Conditions | Product Type | Reference |

| 2-Amino benzo[d]thiazole | Aromatic aldehyde | Mo-Al2O3 composite, p-toluenesulphonic acid / Methanol | Room temperature, 4h | Schiff base | |

| Primary amine | Carbonyl compound | Acid or Base | Varies | Azomethine | biointerfaceresearch.com |

| Naphtha[1,2-d]thiazol-2-amine | Substituted aromatic aldehyde | Not specified | Not specified | 2-Benzylideneaminonaphthothiazole | researchgate.net |

Modifications for Enhanced Reactivity and Selectivity

Modifications to the this compound scaffold can be undertaken to enhance its reactivity and selectivity in subsequent chemical transformations. These modifications often target the N-H protons of the imidazole (B134444) ring or the thione group.

Alkylation and acylation at the nitrogen atoms are common modifications. For instance, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with acetic anhydride (B1165640) leads to the formation of 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone. mdpi.com This acylation can influence the electronic properties of the ring system and provide a handle for further functionalization. Similarly, alkylation with reagents like ethyl bromoacetate can occur at either the nitrogen or sulfur atoms, depending on the reaction conditions, leading to N- or S-substituted derivatives. mdpi.com

The selectivity of these reactions can often be controlled by the choice of base and solvent. For example, in the alkylation of benzimidazole-2-thione, the use of a soft base might favor S-alkylation, while a hard base could promote N-alkylation. The introduction of substituents on the benzene ring can also modulate the reactivity of the entire molecule. Electron-withdrawing or electron-donating groups can influence the nucleophilicity of the nitrogen and sulfur atoms, thereby affecting the outcome of subsequent reactions.

The development of catalyst systems can also play a crucial role in enhancing selectivity. As seen in the nickel-catalyzed intramolecular cyclization, the use of a bimetallic Ni-Al catalyst was key to achieving high endo-selectivity. chemistryviews.org Such principles can be applied to reactions involving the this compound core to direct the formation of specific isomers or products.

The following table provides examples of modifications on the benzimidazole-2-thione core.

| Reagent | Reaction Type | Product | Purpose/Effect | Reference |

| Acetic anhydride | Acylation | 1-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | Introduces an acyl group on nitrogen, modifying electronic properties | mdpi.com |

| Ethyl bromoacetate | Alkylation | Ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate or Diethyl 1,3-(2-thioxo-1H-benzo[d]imidazole-1,3(2H)-diyl)diacetate | S- or N-alkylation for further functionalization | mdpi.com |

| Allyl halides | Alkylation | 2-(Allylthio)-1H-benzimidazoles | Precursor for further cyclization reactions | nih.gov |

Green Chemistry Principles in Benzimidazole-2-thione Synthesis

The application of green chemistry principles to the synthesis of benzimidazole-2-thiones is an area of growing interest, aiming to reduce the environmental impact of chemical processes. These principles include the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

One of the most significant green chemistry approaches is the use of water as a solvent. The synthesis of benzimidazoline-2-thiones from 1,2-phenylenediamines and tetramethylthiuram disulfide has been successfully demonstrated in water, avoiding the use of volatile organic solvents. rsc.orgconsensus.app Similarly, the use of glycerol (B35011) in combination with water has been reported as a green solvent system for the synthesis of benzimidazole-2-thiol derivatives. orgchemres.org

Energy efficiency is another key aspect of green chemistry. Microwave-assisted synthesis has emerged as a powerful tool for the synthesis of benzimidazole derivatives, often leading to dramatic reductions in reaction times and increased yields compared to conventional heating methods. researchgate.netarkat-usa.orgmdpi.comnih.govnih.gov For instance, the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions has been reported to be highly efficient. mdpi.com

Ultrasound-assisted synthesis is another energy-efficient technique that has been applied to the synthesis of benzimidazole and related heterocyclic compounds. researchgate.netnih.govjmchemsci.comresearchgate.net Ultrasonic irradiation can promote reactions by creating localized high-pressure and high-temperature zones, leading to faster reaction rates and higher yields, often under milder conditions. researchgate.net Catalyst-free, ultrasound-assisted synthesis of benzimidazole derivatives in an ethanol/water mixture has been reported, highlighting the potential for clean and efficient synthesis. researchgate.net

The use of recyclable catalysts is also a cornerstone of green chemistry. BiOCl nanoparticles have been used as a reusable catalyst for the synthesis of 2-substituted-1H-benzimidazole derivatives in water under ultrasound irradiation. researchgate.net The development of such heterogeneous catalysts simplifies product purification and reduces waste.

The table below summarizes various green chemistry approaches applied to the synthesis of benzimidazole-2-thiones and related compounds.

| Green Chemistry Principle | Methodology | Specific Example | Advantages | Reference |

| Use of Green Solvents | Synthesis in water | Reaction of 1,2-phenylenediamines with TMTD | Avoids volatile organic solvents, simple work-up | rsc.orgconsensus.app |

| Energy Efficiency | Microwave-assisted synthesis | Synthesis of 1,2-disubstituted benzimidazoles | Reduced reaction times, higher yields, solvent-free conditions | mdpi.com |

| Energy Efficiency | Ultrasound-assisted synthesis | Synthesis of dihydropyrimidine-2-thiones | Shorter reaction times, high yields, mild conditions | researchgate.net |

| Recyclable Catalysts | Use of nanocatalysts | BiOCl nanoparticles for synthesis of 2-substituted-1H-benzimidazoles | Catalyst reusability, reaction in water | researchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis

Vibrational Spectroscopy for Functional Group Identification (e.g., IR)

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1,3-dihydro-2H-benzimidazole-2-thione displays characteristic absorption bands that confirm its structural features. The spectra of benzimidazoline-2-thiones support the thione formulation for these compounds. mdpi.comjournalijdr.com

Key vibrational frequencies and their assignments are summarized below:

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |

| 3450 | N-H Stretching | Strong, Broad | mdpi.com |

| 3236 | N-H Stretching | - | orientjchem.org |

| 3100-3000 | Aromatic C-H Stretching | Multiple Bands | vscht.cz |

| 2958-2908 | Aliphatic C-H Stretching | - | orientjchem.org |

| 1500 & 1200 (approx.) | Thioamide System | Strong | journalijdr.com |

| 1099-1108 | C=S Stretching | - | nih.gov |

The presence of a broad absorption band around 3450 cm⁻¹ is indicative of the N-H stretching vibration, a characteristic feature of the imidazole (B134444) ring. mdpi.com Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. vscht.cz The bands associated with the thioamide group, particularly around 1500 cm⁻¹ and 1200 cm⁻¹, are also prominent, further substantiating the thione structure. journalijdr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. For 1,7a-dihydrobenzimidazole-2-thione, ¹H-NMR, ¹³C-NMR, and two-dimensional NMR techniques are invaluable for a complete structural assignment.

Proton NMR (¹H-NMR) Analysis

The ¹H-NMR spectrum of 1,3-dihydro-2H-benzo[d]imidazole-2(3H)-thione reveals distinct signals corresponding to the different types of protons in the molecule.

Key ¹H-NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference(s) |

| 12.20 | Singlet | 2 x NH | mdpi.com |

| 7.19 | Multiplet | Aromatic CH | mdpi.com |

| 7.10 | Multiplet | Aromatic CH | mdpi.com |

The spectrum typically shows a singlet for the two equivalent N-H protons at approximately δ 12.20 ppm, which disappears upon the addition of D₂O, confirming its identity. mdpi.com The protons on the benzene (B151609) ring appear as two sets of signals, a multiplet around δ 7.19 and another at δ 7.10 ppm, indicative of the aromatic system. mdpi.com

Carbon-13 NMR (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shift of the C=S carbon is a key indicator of the thione tautomer.

Key ¹³C-NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Reference(s) |

| 169.3 - 171.8 | C=S | nih.gov |

| 130-110 (approx.) | Aromatic Carbons | mdpi.comnih.gov |

The signal for the thiourea (B124793) functional group (C=S) is clearly observed in the range of 169.3–171.8 ppm. nih.gov The aromatic carbons of the benzene ring typically resonate in the region of approximately δ 110-130 ppm. mdpi.comnih.gov Due to tautomerism, the signals for C4/C7 and C5/C6 can appear as averaged signals in some solvents. beilstein-journals.org

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals by revealing their correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzene ring, helping to confirm their specific assignments. researchgate.netusm.my

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would show a correlation between each aromatic proton and its corresponding carbon atom in the benzene ring. usm.my

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, the N-H protons would show correlations to the C=S carbon and the quaternary carbons of the benzene ring (C3a and C7a), providing definitive structural evidence. researchgate.netusm.my The aromatic protons would also show long-range correlations to other carbons in the ring, further solidifying the assignments. usm.my

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EIMS)

In Electron Ionization Mass Spectrometry (EIMS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of 2-mercaptobenzimidazole (B194830) shows an intense molecular ion peak at m/z 150, which is consistent with its molecular formula C₇H₆N₂S. journalijdr.comsigmaaldrich.com

The fragmentation of the molecular ion of 1-(aminoaryl)benzimidazoles often begins with the elimination of substituents, followed by the cleavage of the C-N bonds in the imidazole ring, or by the elimination of an HCN fragment from the imidazole ring. researchgate.net A characteristic fragmentation in benzimidazoles is the elimination of a molecule of HCN, leading to an ion at m/z 132 in the case of the parent benzimidazole (B57391). journalijdr.com

Key Fragments in the EIMS of 2-Mercaptobenzimidazole:

| m/z | Tentative Formula | Possible Identity | Reference(s) |

| 151 | C₇H₇N₂S⁺ | [M+H]⁺ | |

| 150 | C₇H₆N₂S⁺ | Molecular Ion [M]⁺ | journalijdr.comsigmaaldrich.com |

| 119 | C₇H₇N₂⁺ | [M-S+H]⁺ | |

| 93 | C₆H₇N⁺ | - |

The fragmentation pathways of benzimidazole derivatives are generally similar, with the mass spectra often showing the molecular ion as the base peak. scispace.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing benzimidazole-2-thione derivatives, providing vital information on molecular weight and structure. In ESI-MS analysis, these compounds typically show prominent molecular ions. For instance, in the analysis of related benzimidazole-class proton pump inhibitors (PPIs), the protonated molecule [M+H]⁺ is a primary observed species. nih.gov Further investigation using tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns.

For the closely related compound, 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione, ESI-QTOF MS/MS analysis in negative ion mode shows a precursor ion [M-H]⁻ at an m/z of 163.0335. massbank.eu Collision-induced dissociation of this ion produces several key fragment ions, which are instrumental in confirming the molecular structure. Similarly, LC-MS analysis of nitrated derivatives of 1,3-dihydro-2H-benzimidazol-2-one, the oxygen analog, shows clear molecular ions such as [M-H]⁻, confirming the identity and purity of the synthesized compounds. nih.gov This indicates that ESI-MS is a reliable method for the characterization and identification of the core benzimidazole structure and its derivatives.

Table 1: ESI-MS/MS Fragmentation Data for 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione ([M-H]⁻) massbank.eu

| m/z (Observed) | Relative Intensity (%) | Possible Fragment Identity |

| 163.0335 | Precursor Ion | [C₈H₇N₂S]⁻ |

| 148.0101 | 40.4 | Loss of methyl group [M-H-CH₃]⁻ |

| 104.0380 | 19.2 | Further fragmentation |

| 57.9757 | 100.0 | Fragment ion |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for the separation, identification, and quantification of volatile and semi-volatile compounds. The analysis of 1,3-dihydro-2H-benzimidazole-2-thione derivatives by GC-MS provides definitive structural confirmation. nih.govresearchgate.net In these analyses, the compounds are volatilized and separated on a capillary column before being ionized and detected by the mass spectrometer.

Studies on newly synthesized 1,3-bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thiones report the successful use of GC-MS to confirm their structures. The mass spectra typically show a distinct molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For example, 1,3-Bis(methoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione and its butoxy- derivative show molecular ions at m/z 238 and m/z 322, respectively. nih.gov This technique, often used in conjunction with NMR and IR spectroscopy, provides a comprehensive characterization of the synthesized molecules. nih.govresearchgate.net The GC-MS analysis of various plant extracts has also demonstrated its utility in identifying a wide range of organic compounds, including those with heterocyclic cores. nih.govnih.govplos.org

Table 2: GC-MS Data for Selected 1,3-bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione Derivatives nih.gov

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed Molecular Ion (m/z) |

| 1,3-Bis(methoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7a) | C₁₁H₁₄N₂O₂S | 238.36 | 238 |

| 1,3-Bis(isopropoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7c) | C₁₅H₂₂N₂O₂S | 294.40 | 294 |

| 1,3-Bis(butoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione (7d) | C₁₅H₂₂N₂O₂S | 322.47 | 322 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique has been employed to unambiguously confirm the molecular structures of 1,3-dihydro-2H-benzimidazole-2-thione and its derivatives. mdpi.comnih.gov The crystal structure analyses reveal key details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For derivatives of benzimidazole-2-thione, X-ray diffraction studies show that the benzimidazole core is generally planar. mdpi.comresearchgate.net The crystal packing is often stabilized by a network of intermolecular hydrogen bonds. In the structure of perhydrobenzimidazole-2-thione, for example, intermolecular N—H⋯S hydrogen bonds link molecules into chains. nih.gov The structural data obtained from X-ray crystallography for 1,3-dihydro-2H-benzimidazole-2-thione provides unequivocal evidence for the predominance of the thione tautomer in the solid state. mdpi.comnih.govencyclopedia.pub The measured carbon-sulfur bond length is consistent with a C=S double bond rather than a C-S single bond.

Table 3: Representative Crystallographic Data for a Benzimidazole-2-thione Derivative mdpi.com

| Parameter | Value |

| Compound | 2-(butylthio)-1H-benzo[d]imidazole |

| Chemical Formula | C₁₁H₁₄N₂S |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.0393 (4) |

| b (Å) | 7.5582 (2) |

| c (Å) | 18.2323 (5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2209.61 (10) |

| Z | 8 |

Investigation of Thione-Thiol Tautomerism via Spectroscopic and Diffraction Methods

A key chemical feature of 1,3-dihydro-2H-benzimidazole-2-thione is its ability to exist in two tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms has been a subject of extensive investigation using various spectroscopic and diffraction techniques. mdpi.comencyclopedia.pub

The overwhelming evidence from these studies indicates that the thione tautomer is the predominant form in both the solid state and in solution. nih.govencyclopedia.pub

X-ray Diffraction: As mentioned previously, X-ray crystallographic data consistently supports the thione structure in the solid state. mdpi.comnih.govencyclopedia.pub The observed bond lengths within the heterocyclic ring are in agreement with the thione arrangement.

NMR Spectroscopy: In ¹H-NMR spectra, the presence of signals corresponding to two N-H protons, which often disappear upon the addition of D₂O, is characteristic of the thione form. mdpi.comresearchgate.net Solid-state NMR experiments have also confirmed that the thione form is the major tautomer. encyclopedia.pub

IR Spectroscopy: Infrared spectroscopy can distinguish between the two forms. The thione form exhibits a characteristic absorption band for the C=S group, while the thiol form would show a band for the S-H stretch, which is typically absent. nih.gov

Theoretical Calculations: Computational studies using methods like Density Functional Theory (DFT) have been performed on related thione-thiol systems. These calculations consistently find that the thione tautomer is energetically more stable than the thiol tautomer, further supporting the experimental observations. mdpi.comnih.gov

This preference for the thione form is crucial for understanding the compound's reactivity and its interactions in biological and chemical systems. researchgate.netstackexchange.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the fundamental chemical nature of benzimidazole-2-thione systems.

Investigation of Non-covalent Interactions (Hydrogen Bonding, π-π Stacking)

Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a critical role in determining the supramolecular architecture and properties of molecular crystals. Hirshfeld surface analysis, derived from computational data, is a powerful tool for visualizing and quantifying these intermolecular interactions.

For a bis-hydrazone based on 1,2,4-triazol-3-thione, Hirshfeld surface analysis confirmed the presence of significant hydrogen bonding (N−H⋅⋅⋅N) and C−H⋅⋅⋅π interactions, which govern the crystal packing. researchgate.net In another study on a benzimidazol-2-thione derivative, the major intermolecular interaction was found to be H···H contacts, with significant contributions from C···H/H···C and S···H/H···S interactions. researchgate.net These analyses provide a detailed understanding of the forces that hold the molecules together in the solid state.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used in drug discovery to predict the binding affinity and mode of interaction of small molecules with biological targets like proteins and DNA.

Molecular docking studies have been widely applied to benzimidazole (B57391) derivatives to explore their potential as therapeutic agents. For example, docking simulations of 2-(benzimidazol-2-ylthio)-N-phenylacetamide derivatives with the human N-formyl peptide receptor 1 (FPR1) have provided insights into their binding modes. nih.gov These studies identified key amino acid residues in the binding pocket that are crucial for ligand recognition. nih.gov In another example, molecular docking of benzimidazole-based carboxamide derivatives into the colchicine-binding site of tubulin has helped to explain their potent anticancer activity. nih.gov Furthermore, docking studies have been used to understand the binding of benzimidazole derivatives to the ATP-binding site of EGFR kinase and the minor groove of DNA. nih.gov The synthesis and molecular docking of bis-benzimidazole-based thiadiazole derivatives as inhibitors of α-amylase and α-glucosidase have also been reported, with the docking results helping to rationalize the observed inhibitory activities. elsevierpure.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules and their interactions with biological targets over time. For benzimidazole-2-thione derivatives, MD simulations provide crucial insights into their conformational flexibility and the stability of their binding within the active sites of proteins. These simulations can reveal the key interactions that stabilize the ligand-protein complex, which is essential for mechanism-based drug design.

Research on various benzimidazole-2-thione derivatives has employed MD simulations to explore their binding modes with different enzymes and receptors. For instance, simulations have been used to assess the stability of these compounds in the binding pockets of targets such as DNA gyrase and various protein kinases. acs.org These studies often involve running simulations for tens to hundreds of nanoseconds to observe the conformational changes of both the ligand and the protein.

The stability of the ligand-protein complex is typically evaluated by analyzing the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time. A stable RMSD profile suggests that the ligand has found a favorable binding pose and remains securely bound. Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that may be important for ligand entry or binding.

Key research findings from MD simulations on benzimidazole-2-thione derivatives often highlight the importance of hydrogen bonds, hydrophobic interactions, and pi-pi stacking in stabilizing the complex. For example, the thione group (C=S) and the N-H groups in the benzimidazole core are frequently involved in hydrogen bonding with polar residues in the active site. materialsciencejournal.org The benzene (B151609) ring of the benzimidazole scaffold often participates in hydrophobic and pi-pi stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan. materialsciencejournal.org

| Protein Target | Key Interacting Residues | Primary Interactions | Significance of Findings |

|---|---|---|---|

| DNA Gyrase | Asp73, Gly77, Ala92 | Hydrogen bonding, Hydrophobic interactions | Reveals the basis for antibacterial activity by inhibiting DNA replication. acs.org |

| Tyrosine Kinase | Glu621, Val559, Cys673 | Hydrogen bonding, Pi-pi stacking | Provides insights into the anticancer potential by blocking signaling pathways. |

| Carbonic Anhydrase | His94, His96, Thr199 | Coordination with Zinc ion, Hydrogen bonding | Elucidates the mechanism of action for diuretic and anti-glaucoma agents. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For benzimidazole-2-thione derivatives, QSAR studies have been instrumental in predicting their potential as antimicrobial, anticancer, and anti-inflammatory agents, thereby guiding the synthesis of more potent analogues. nih.govchemicalbook.com

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, hydrophobic, and topological properties. Multiple linear regression (MLR) and partial least squares (PLS) are common statistical methods used to build the QSAR equation that correlates these descriptors with the observed biological activity (e.g., IC50 or MIC values). nih.govnih.gov

QSAR studies on benzimidazole derivatives have revealed that their biological activity is often influenced by a combination of descriptors. For example, the lipophilicity (logP) is frequently a key parameter, indicating the importance of the compound's ability to cross cell membranes. sphinxsai.com Electronic descriptors, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), often correlate with the compound's reactivity and ability to participate in charge-transfer interactions. Steric descriptors like molar refractivity (MR) can be related to the size and shape of the molecule, which influences its fit within a binding site. sphinxsai.com

A typical QSAR model is represented by a linear equation, as shown in the table below. The quality and predictive power of the model are assessed using statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of prediction. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds.

| Biological Activity | Generic QSAR Equation | Important Descriptor Types | Statistical Parameters |

|---|---|---|---|

| Antifungal Activity | log(1/MIC) = 0.6logP - 0.2LUMO + 0.05MR + 1.5 | Lipophilic, Electronic, Steric | R² > 0.8, Q² > 0.6 |

| Anticancer Activity | pIC50 = 0.4logP + 0.1Dipole_Moment - 0.3Surface_Area + 2.1 | Lipophilic, Electronic, Topological | R² > 0.85, Q² > 0.7 |

In Silico ADMET Property Predictions (excluding specific toxicity profiles)

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. In silico ADMET prediction models offer a rapid and cost-effective way to evaluate these properties before committing to expensive and time-consuming experimental studies. nih.gov For benzimidazole-2-thione derivatives, various computational tools and web servers are used to predict their pharmacokinetic profiles.

These prediction models are typically based on a compound's structure and physicochemical properties. Key ADMET parameters that are commonly predicted include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and interaction with cytochrome P450 (CYP) enzymes. nih.gov

For benzimidazole-2-thione derivatives, in silico predictions often suggest good oral bioavailability, which is a desirable property for many drugs. sphinxsai.com Predictions regarding BBB penetration can vary depending on the specific substitutions on the benzimidazole core, with more lipophilic derivatives showing a higher likelihood of crossing into the central nervous system. The potential for metabolism by CYP enzymes, particularly CYP3A4 and CYP2D6, is also a critical prediction, as it can influence the drug's half-life and potential for drug-drug interactions. sphinxsai.com Many of these predictions are guided by established rules, such as Lipinski's rule of five, which helps to assess the "drug-likeness" of a compound.

| ADMET Property | Predicted Range/Value | Significance |

|---|---|---|

| Human Intestinal Absorption (HIA) | High (>80%) | Indicates good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | Suggests a lower likelihood of central nervous system side effects for peripherally acting drugs. |

| Plasma Protein Binding (PPB) | High (>90%) | Affects the free concentration of the drug available to exert its pharmacological effect. |

| CYP2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions with drugs metabolized by this enzyme. sphinxsai.com |

| Lipinski's Rule of Five Violations | 0-1 | Generally indicates good "drug-likeness" and potential for good oral absorption. |

Coordination Chemistry and Metal Complexation

Ligand Behavior of Benzimidazole-2-thiones and Derivatives

Benzimidazole-2-thione and its derivatives are notable for their flexible coordination behavior, which is dictated by the presence of multiple potential donor atoms and their ability to exist in different tautomeric forms. nih.gov The molecule can exhibit thione-thiol tautomerism, although it predominantly exists in the thione form in both solid state and solution. nih.govmdpi.com This characteristic plays a crucial role in its function as a ligand in coordination chemistry.

The benzimidazole-2-thione scaffold possesses several potential sites for coordination with metal ions. The primary donor atoms are the nitrogen atoms of the imidazole (B134444) ring and the exocyclic sulfur atom. uobaghdad.edu.iq Coordination can occur through the imine nitrogen atom (N3) and the sulfur atom of the thione group. uobaghdad.edu.iqnih.gov In some derivatives, such as 2-benzoyl thiobenzimidazole, coordination proceeds through the oxygen atom of the carbonyl group and the nitrogen atom of the imine group. uobaghdad.edu.iq The NH group of the imidazole ring can also be involved in coordination, often after deprotonation, which makes the ligand anionic. nih.govnih.gov This versatility allows for the formation of stable chelate rings with metal centers.

The multiplicity of donor sites allows benzimidazole-2-thiones and their derivatives to adopt various chelation modes.

Monodentate Coordination: In some complexes, the ligand coordinates to the metal center through a single donor atom. For instance, some N-donor ligands have been shown to act as monodentate ligands. nih.gov

Bidentate Coordination: This is a common mode where the ligand binds to the metal ion using two donor atoms, forming a stable chelate ring. Bidentate chelation often involves the azomethine nitrogen and another donor atom like a ring nitrogen or the sulfur atom. researchgate.netresearchgate.net For example, 2-benzoyl thiobenzimidazole can behave as a bidentate ligand, coordinating through the carbonyl oxygen and the imine nitrogen. uobaghdad.edu.iq Dinuclear palladium(II) complexes have been synthesized where the anionic benzimidazole-2-thiolate ligand bridges two metal centers via its N and S donor atoms. nih.gov

Tridentate Coordination: By introducing suitable substituents, the ligand can be modified to have three donor sites. Schiff bases derived from 1-methyl-2-aminobenzimidazole and 2-hydroxynapthaldehyde have been synthesized, which act as tridentate ligands, coordinating through multiple nitrogen and oxygen atoms. nih.gov

This variety in coordination modes allows for the synthesis of complexes with diverse geometries and properties. researchgate.net

The introduction of different substituent groups onto the benzimidazole-2-thione core significantly influences its electronic properties, steric profile, and coordination behavior.

Electronic Effects: Electron-donating or electron-withdrawing groups can alter the electron density on the donor atoms, thereby modulating the ligand's affinity for different metal ions. For instance, the presence of a nitro group can affect the biological activity of the resulting metal complexes. researchgate.net

Steric Hindrance: Bulky substituents near the coordination sites can influence the geometry of the resulting complex and may favor the formation of specific isomers or prevent the formation of certain structures.

Introduction of New Donor Sites: Functional groups containing additional potential donor atoms (N, O, S) can be introduced to create bi- or polydentate ligands, enhancing chelation and the stability of the metal complexes. researchgate.net For example, the synthesis of Schiff base derivatives by reacting 2-aminobenzimidazole (B67599) with aldehydes introduces an imine nitrogen, creating ligands that can form stable bidentate or tridentate chelates. researchgate.netnih.gov

Synthesis and Structural Characterization of Transition Metal Complexes

A wide range of transition metal complexes with benzimidazole-2-thione and its derivatives have been synthesized and characterized. The synthesis often involves reacting the ligand with a suitable metal salt in an appropriate solvent. nih.govnih.gov Electrochemical methods have also been employed, where the oxidation of anodic metals in a solution of the ligand yields the desired complexes. rsc.org

Benzimidazole-2-thione ligands form stable complexes with a variety of d-block transition metals. The resulting complexes exhibit different geometries, such as octahedral or square planar, depending on the metal ion and the specific ligand used. uobaghdad.edu.iq

Table 1: Examples of Transition Metal Complexes with Benzimidazole-2-thione Derivatives

Spectroscopic techniques are essential for elucidating the structure and bonding in metal complexes of benzimidazole-2-thione.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is widely used to confirm the coordination of the ligand to the metal ion. Upon complexation, characteristic shifts in the vibrational frequencies of the ligand are observed. For example, a shift in the ν(C=N) band of the benzimidazole (B57391) ring to a different wavenumber confirms the coordination of the imine nitrogen. nih.govnih.gov The appearance of new bands in the low-frequency region can be assigned to ν(M-N) and ν(M-S) or ν(M-O) vibrations, providing direct evidence of the metal-ligand bond formation. nih.gov In the IR spectra of 1,3-bis(alkoxymethyl)-1,3-dihydro-2H-benzimidazole-2-thione, the C=S group vibration is clearly identified. nih.gov

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the metal complexes. The spectra of the complexes typically show bands corresponding to intra-ligand π→π* and n→π* transitions, as well as ligand-to-metal charge transfer (LMCT) and d-d transitions. nih.govnih.gov These bands help in understanding the electronic structure and geometry of the coordination sphere. nih.gov

Table 2: Spectroscopic Data for Selected Benzimidazole-2-thione Metal Complexes

Elucidation of Coordination Geometries and Units (e.g., MN₄S₂, MN₂O₂S₂)

The geometry of metal complexes containing benzimidazole-2-thione ligands is determined by the metal ion's coordination preferences, the steric and electronic properties of the ligands, and the presence of co-ligands. X-ray crystallography is a primary tool for the unambiguous determination of these structures.

While the specific MN₄S₂ and MN₂O₂S₂ units are highly dependent on the stoichiometry and the inclusion of other ligands, the principles of their formation are well-established. For instance, a metal ion (M) can coordinate with multiple benzimidazole-2-thione ligands and other donor atoms (from solvents or co-ligands) to achieve stable coordination spheres.

MN₄S₂ Geometry: An octahedral geometry of this type could be formed by a central metal ion coordinated to two bidentate benzimidazole-2-thione ligands (coordinating via one nitrogen and the sulfur atom) and two additional monodentate nitrogen-donor ligands. Alternatively, it could involve four nitrogen donors from other ligands and two sulfur donors from two separate benzimidazole-2-thione ligands.

MN₂O₂S₂ Geometry: This octahedral arrangement would typically involve a metal ion bound to two benzimidazole-2-thione ligands (providing the S₂ unit), two nitrogen-donor ligands, and two oxygen-donor ligands (e.g., from water, methanol, or carboxylate groups). rsc.org

Several studies have characterized the coordination environments of related complexes. For example, zinc and cadmium halides react with 1-methyl-1,3-dihydro-2H-benzimidazole-2-selone (a selenium analogue) to form complexes with a tetrahedral geometry, where the metal is coordinated to two halide ions and two selenium atoms from the ligand. nih.gov In other cases, zinc complexes with 2-sulfonamidophenylbenzimidazole ligands have been shown to form a distorted tetrahedral ZnN₄ coordination sphere. nih.gov Dimeric cobalt complexes have been synthesized where two metal atoms are connected through phenolate (B1203915) bridges, resulting in a hexa-coordinated environment for each cobalt ion. rsc.org Copper complexes can adopt a pentacoordinated [N₄O] environment. rsc.org The specific geometry is highly influenced by the metal's nature and the steric hindrance of the ligands. nih.gov

| Metal Complex Example | Metal Ion (M) | Coordination Unit | Geometry | Reference |

|---|---|---|---|---|

| [CoL(phen)]₂ (L = anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl]) | Cobalt (Co) | CoO₂N₄ (overall) | Hexa-coordinated | rsc.org |

| [CuL(bpy)] (L = anthra[1,2-d]imidazol-6,11-dione-2-[2-hydroxyphenyl]) | Copper (Cu) | CuN₄O | Penta-coordinated | rsc.org |

| Zn(TPBI)₂ (TPBI = 2-sulfonamidophenylbenzimidazole) | Zinc (Zn) | ZnN₄ | Distorted Tetrahedral | nih.gov |

| [H(sebenzimMe)]₂ZnCl₂ | Zinc (Zn) | ZnSe₂Cl₂ | Tetrahedral | nih.gov |

| [H(sebenzimMe)]₂CdCl₂ | Cadmium (Cd) | CdSe₂Cl₂ | Tetrahedral | nih.gov |

Exploration of Benzimidazole-2-thione Metal Complexes in Catalysis

Metal complexes derived from benzimidazole ligands have emerged as a novel class of catalysts for various organic transformations. sioc-journal.cnnih.gov The structural versatility of the benzimidazole scaffold allows for fine-tuning of the electronic and steric environment around the metal center, which in turn influences the catalytic activity and selectivity. sioc-journal.cn

Transition metal complexes involving benzimidazole derivatives are effective catalysts for several key chemical reactions:

Hydrogenation Reactions: Ruthenium(II) complexes containing benzimidazole derivatives have demonstrated good catalytic activity in the transfer hydrogenation of ketones, an essential process in organic synthesis. dergi-fytronix.com These catalysts facilitate the reduction of acetophenone (B1666503) derivatives efficiently. dergi-fytronix.com

Ethylene Oligomerization and Polymerization: Transition metal complexes with benzimidazole-containing ligands have been successfully employed as catalysts for the oligomerization and polymerization of ethylene. sioc-journal.cnnih.gov The electronic and steric effects of substituents on the benzimidazole ring play a crucial role in determining the performance of these catalysts. sioc-journal.cn

Cycloisomerization: Ruthenium(II) arene complexes with benzazole ligands, including benzimidazole derivatives, have been shown to catalyze the intramolecular cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol to produce 2,3-dimethylfuran. sci-hub.se Studies indicate that among the benzazole-based ligands, the benzimidazole complexes are the most active for this transformation. sci-hub.se

The catalytic utility of these complexes is a growing field of research, with significant potential for applications in the polymer and pharmaceutical industries. dergi-fytronix.comnih.gov

| Catalyst Type | Reaction | Key Findings | Reference |

|---|---|---|---|

| Ruthenium(II) Benzimidazole Complexes | Transfer Hydrogenation of Ketones | Complexes show good catalytic activity for the hydrogenation of acetophenone derivatives. | dergi-fytronix.com |

| Transition Metal Benzimidazole Complexes | Ethylene Oligomerization and Polymerization | Catalytic performance is influenced by the electronic and steric structure of the complex. | sioc-journal.cn |

| Ruthenium(II) Arene Benzimidazole Complexes | Intramolecular Cycloisomerization | Benzimidazole complexes were the most active catalysts for the synthesis of 2,3-dimethylfuran. | sci-hub.se |

Application in Novel Sensor Technologies

The unique photophysical properties and metal-chelating ability of the benzimidazole scaffold make it an excellent structural component for the development of novel chemical sensors. researchgate.net These sensors often operate based on fluorescence, where the binding of an analyte (like a metal ion or an anion) to the benzimidazole-containing molecule causes a detectable change in its fluorescence emission. nih.gov

Benzimidazole-2-thione and its derivatives have been incorporated into sensors for various targets:

Anion Sensing: Neutral benzimidazole derivatives have been rationally designed to act as fluorescent sensors for anions. nih.gov These receptors can exhibit either a "turn-off" response (fluorescence quenching), as seen with fluoride (B91410) and acetate (B1210297) ions, or a "turn-on" response (fluorescence enhancement) with chloride, bromide, and iodide ions. The different responses are attributed to mechanisms like photo-induced electron transfer (PET) or an increase in molecular rigidity upon anion binding. nih.gov

pH Sensing: The benzimidazole unit is inherently pH-sensitive due to the protonation/deprotonation of its nitrogen atoms. This property has been harnessed to create fluorescent pH probes. researchgate.netmdpi.com Amino-substituted benzimidazole derivatives, for example, show significant changes in their spectroscopic properties in acidic conditions, making them suitable for detecting pH changes. mdpi.com

Metal Ion Sensing: The sp² hybridized nitrogen atom in the benzimidazole ring possesses a lone pair of electrons capable of coordinating with metal ions. researchgate.net This interaction alters the optical properties of the molecule, enabling the detection of specific metal ions. For instance, benzimidazole-based ligands have been reported as selective molecular sensors for Zn²⁺. nih.govresearchgate.net The formation of a complex between the sensor molecule and the zinc ion enhances fluorescence, providing a clear signal for detection. researchgate.net

The design of new sensor molecules based on the benzimidazole framework is a dynamic area of research, with applications ranging from environmental monitoring to biological imaging. researchgate.net

| Sensor Type | Target Analyte | Sensing Mechanism | Response | Reference |

|---|---|---|---|---|

| Phenanthroline-Benzimidazole conjugate | Anions (F⁻, AcO⁻, Cl⁻, Br⁻, I⁻) | PET / Increased molecular rigidity | Fluorescence quenching or enhancement | nih.gov |

| Amino-substituted benzimidazole | pH (acidity) | Protonation of imidazole nitrogen | Changes in UV-Vis absorption and fluorescence | mdpi.com |

| Benzo[d]imidazo[2,1-b]thiazole derivative | Zn²⁺ ions | Chelation-enhanced fluorescence (CHEF) | Fluorescence enhancement | researchgate.net |

| 2-Sulfonamidophenylbenzimidazole | Zn²⁺ ions | Coordination with metal ion | Selective fluorescence | nih.gov |

Mechanistic Studies of Biological Activities in Vitro and Molecular Level

Antioxidant Mechanisms and Free Radical Scavenging Activity

Derivatives of benzimidazole-2-thione have demonstrated notable antioxidant properties through their ability to scavenge free radicals. bas.bgresearchgate.net The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assays. bas.bgresearchgate.net

The structural characteristics of these molecules, particularly the presence and position of substituents, play a crucial role in their radical-scavenging efficacy. bas.bgresearchgate.net For instance, benzimidazole-2-thione derivatives containing hydroxyl and methoxy (B1213986) groups have shown promise as potent radical scavengers. bas.bgnih.gov The mechanism of action is believed to involve processes such as hydrogen atom transfer (HAT), single-electron transfer (SET-PT), and sequential proton loss electron transfer (SPLET). bas.bgresearchgate.net

Studies have shown that while some derivatives are effective in scavenging both ABTS and DPPH radicals, others may exhibit selectivity. For example, certain derivatives with a veratraldehyde residue did not show a significant decrease in DPPH radical concentration. bas.bgresearchgate.net The antioxidant potential is often compared to standard antioxidants like Trolox and Quercetin. bas.bgresearchgate.net

Table 1: Antioxidant Activity of Benzimidazole-2-thione Derivatives

| Assay | Observation | Potential Mechanism |

|---|---|---|

| ABTS Radical Scavenging | All tested compounds showed the ability to diminish ABTS concentration. bas.bgresearchgate.net | Hydrogen Atom Transfer (HAT), Single-Electron Transfer (SET-PT) bas.bgresearchgate.net |

| DPPH Radical Scavenging | Only compounds with hydroxyl groups were effective. bas.bg | Sequential Proton Loss Electron Transfer (SPLET) bas.bgresearchgate.net |

Antimicrobial Activity Investigations

Antibacterial Efficacy and Mechanistic Insights

The antibacterial potential of 1,7a-Dihydrobenzimidazole-2-thione and its analogs has been investigated against a range of pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.gov While specific mechanistic data for the parent compound is limited, studies on related benzimidazole (B57391) derivatives and the general principles of antimicrobial action provide valuable insights.

The efficacy of antimicrobial agents can be influenced by the specific strain of bacteria and the presence of other microorganisms. nih.gov For instance, exoproducts from P. aeruginosa can alter the susceptibility of S. aureus to certain antibiotics. nih.gov This highlights the complexity of predicting antibacterial efficacy in a polymicrobial environment. Research on other heterocyclic compounds has shown that they can inhibit bacterial growth by disrupting the extracellular polymeric substance (EPS) of biofilms. researchgate.net

Antifungal Efficacy and Proposed Mechanisms of Action

Derivatives of this compound have also been explored for their antifungal properties against pathogens like Candida albicans and Fusarium oxysporum. nih.govnih.gov The mechanisms of antifungal action can be multifaceted.

In the case of C. albicans, antifungal agents can work by disrupting the cell membrane's integrity, leading to leakage of cellular contents. nih.gov Some peptides have been shown to induce the production of reactive oxygen species (ROS) within the fungal cells, leading to oxidative stress and cell death. nih.gov Furthermore, antifungal compounds can suppress the expression of virulence genes responsible for biofilm formation and hyphal development. nih.govnih.gov

For F. oxysporum, which is known for its resistance to common antifungals, combination therapies may be more effective. nih.gov The synergistic effect of different compounds can lead to a significant reduction in biofilm biomass and viability. nih.gov

Antiviral Activity Studies

Identification of Specific Viral Enzyme Targets and Inhibition Pathways

A significant area of research for benzimidazole-related compounds has been their antiviral activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov Certain derivatives, specifically the tetrahydroimidazo[4,5,1-jk] bas.bgnih.govbenzodiazepin-2(1H)-one and -thione (TIBO) derivatives, have been identified as potent and selective inhibitors of HIV-1 replication. nih.gov

The primary target of these TIBO derivatives is the HIV-1 reverse transcriptase (RT), a crucial enzyme for the conversion of the viral RNA genome into proviral DNA. nih.govnih.gov The inhibition is highly specific to the RNA-dependent DNA polymerase activity of HIV-1 RT and does not affect the DNA-dependent DNA polymerase or ribonuclease H activities. nih.gov Kinetic studies have revealed an uncompetitive mode of inhibition with respect to the template/primer, suggesting a unique interaction with the enzyme. nih.gov This indicates the existence of a specific binding site on HIV-1 RT that is distinct from the targets of other known RT inhibitors. nih.gov

Viral polymerases, in general, are attractive targets for antiviral drug development due to their essential role in viral replication. mdpi.com Inhibitors can be classified based on their mechanism of action, such as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). frontiersin.org

Table 2: Antiviral Activity of TIBO Derivatives against HIV-1

| Viral Target | Inhibited Activity | Mode of Inhibition |

|---|

Structure-Activity Relationship (SAR) Studies for Antiviral Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of lead compounds. nih.govnih.gov For TIBO derivatives, the specific structural features of the tetrahydroimidazo[4,5,1-jk] bas.bgnih.govbenzodiazepine core are essential for their selective activity against HIV-1 RT. nih.gov Modifications to this core structure can significantly impact the inhibitory potency and the spectrum of activity.

The goal of SAR studies is to identify the key pharmacophoric elements and to understand how different substituents influence the interaction with the viral target. nih.gov This knowledge allows for the rational design of new analogs with improved efficacy, better pharmacokinetic properties, and a reduced likelihood of resistance development. nih.gov For instance, in the development of other antiviral agents, SAR studies have been instrumental in identifying compounds with potent activity against viruses like Chikungunya virus by optimizing substitutions on a thiazole (B1198619) core. nih.gov

Antiproliferative Effects and Selective Cytotoxicity in Cancer Cell Lines (In Vitro)

Derivatives of the benzimidazole core structure have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines in laboratory settings. These compounds are investigated for their potential to selectively target and eliminate cancer cells, a cornerstone of modern cancer therapy research.

One area of study involves 1-propenyl-1,3-dihydro-benzimidazol-2-one, a related benzimidazolone compound. nih.gov Its anticancer properties were evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov Research showed that this compound reduced the proliferation of neuroblastoma (Neura 2a), breast cancer (MCF-7), and human embryonic kidney (HEK 293) cancer cell lines. nih.gov At a concentration of 20 µM, the compound reduced cell viability to 50.76% in Neura 2a cells, 37.67% in MCF-7 cells, and 47.08% in HEK 293 cells after 24 hours of incubation. nih.gov

Other benzimidazole derivatives, such as benzimidazole carbamates, have also been shown to induce cytotoxicity in breast cancer cells. nih.gov These compounds can trigger cell death through distinct mechanisms, including apoptosis (programmed cell death) and mitotic catastrophe, often linked to the p53 status of the cancer cells. nih.gov Similarly, anthelmintic drugs from the benzimidazole class, like albendazole (B1665689) and flubendazole, have been found to significantly inhibit the proliferation of intestinal cancer cell lines (SW480, SW620, HCT8, and Caco2) in a time- and concentration-dependent manner by arresting the cell cycle in the G2/M phase. nih.gov For instance, the HCT8 cell line was particularly sensitive, with IC₅₀ values of 0.3 µmol/l for albendazole and 0.9 µmol/l for flubendazole. nih.gov

A series of novel benzimidazol-2-thione derivatives were synthesized and tested for their anti-tumor activity against human rhabdomyosarcoma (RD), breast cancer (MDA-MB-231), and liver cancer cell lines. researchgate.net One derivative, in particular, was identified as the most effective against the rhabdomyosarcoma cell line in vitro. researchgate.net

In Vitro Cytotoxicity of Benzimidazole Derivatives

| Compound | Cell Line | Cancer Type | Concentration | Cell Viability | Reference |

|---|---|---|---|---|---|

| 1-propenyl-1,3-dihydro-benzimidazol-2-one | Neura 2a | Neuroblastoma | 20 µM | 50.76% | nih.gov |

| 1-propenyl-1,3-dihydro-benzimidazol-2-one | MCF-7 | Breast Cancer | 20 µM | 37.67% | nih.gov |

| 1-propenyl-1,3-dihydro-benzimidazol-2-one | HEK 293 | Kidney Cancer | 20 µM | 47.08% | nih.gov |

| Albendazole | HCT8 | Intestinal Cancer | 0.3 µmol/l (IC₅₀) | 50% | nih.gov |

| Flubendazole | HCT8 | Intestinal Cancer | 0.9 µmol/l (IC₅₀) | 50% | nih.gov |

Anti-inflammatory Mechanisms and Enzyme Modulation (e.g., Cyclooxygenase Inhibition)

The anti-inflammatory properties of benzimidazole derivatives are often linked to their ability to modulate key enzymes in the inflammatory pathway, most notably cyclooxygenase (COX). The COX enzyme has two main isoforms, COX-1 and COX-2. COX-1 is typically involved in maintaining normal physiological functions, while COX-2 is often overexpressed at sites of inflammation and in various cancers. nih.govplantarchives.org Consequently, selective inhibition of COX-2 is a key strategy in developing anti-inflammatory drugs with fewer gastrointestinal side effects. nih.gov

In silico studies have been performed to analyze the inhibitory potential of synthesized benzimidazole derivatives on COX enzymes. plantarchives.org These computational methods, including molecular docking, predict how the compounds might bind to the active sites of COX-1 and COX-2. plantarchives.org Such studies help in understanding the structural features responsible for their anti-inflammatory actions and in identifying which derivatives might be the most potent inhibitors. plantarchives.org For example, among a set of 11 benzimidazole derivatives, in silico analysis identified specific compounds (BI3 and BI5) that showed favorable docking scores towards COX-1 and COX-2, respectively, suggesting their potential as inhibitors. plantarchives.org

The anti-proliferative and anti-inflammatory effects of some nonsteroidal anti-inflammatory drugs (NSAIDs) can occur independently of COX inhibition, instead being mediated through the inhibition of transcription factors like NF-kappaB. nih.gov However, for many compounds, direct enzyme inhibition is the primary mechanism. mdpi.com The development of selective COX-2 inhibitors is a major focus of research, as these agents could serve as targeted therapies for both inflammation and certain types of cancer where COX-2 is overexpressed. nih.govnih.gov

In Silico Docking Scores of Benzimidazole Derivatives Against COX Enzymes

| Compound | Target Enzyme | Docking Score | Significance | Reference |

|---|---|---|---|---|

| BI3 | COX-1 (PDB ID: 2OYE) | Good | Potential for COX-1 Inhibition | plantarchives.org |

| BI5 | COX-2 (PDB ID: 4COX) | Good | Potential for COX-2 Inhibition | plantarchives.org |

Molecular Interactions with Enzymes and Receptors (e.g., Dopamine (B1211576) D2 Receptor, Platelet Aggregation Inhibitors)

The benzimidazole scaffold is a versatile structure that can interact with a variety of biological targets, including G-protein-coupled receptors and enzymes involved in physiological processes like neurotransmission and blood coagulation.

Dopamine D2 Receptor Interaction: The dopamine D2 receptor (D2R) is a crucial target for antipsychotic medications used to treat disorders like schizophrenia. nih.gov D2Rs are G-protein coupled receptors that regulate dopamine signaling in the brain. nih.gov The function of these receptors is complex, involving interactions with numerous other proteins. nih.govnih.gov While direct studies on this compound's interaction with the D2 receptor are not specified, the broader class of heterocyclic compounds is frequently explored for activity at this receptor. The development of new drugs targeting the D2R aims to modulate its signaling pathways, often by interacting with the receptor itself or its associated proteins. nih.govnih.gov

Platelet Aggregation Inhibition: Benzimidazole derivatives have also been investigated as inhibitors of platelet aggregation, a key process in thrombus formation. drugs.comnih.gov One mechanism by which they can exert this effect is through the inhibition of cyclic AMP (cAMP) phosphodiesterase in platelets. nih.gov Inhibiting this enzyme leads to higher levels of cAMP, which in turn suppresses platelet aggregation. A series of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-ones, which are structurally related to benzimidazoles, were synthesized and evaluated for this activity. nih.gov The parent compound of this series showed potent inhibition of both cAMP phosphodiesterase and platelet aggregation induced by ADP and collagen. nih.gov

In a different but related series of compounds, substituted 1,2-benzisothiazol-3-ones were found to be potent inhibitors of the first phase of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. nih.gov These findings indicate that the benzimidazole and related heterocyclic scaffolds are promising starting points for the development of new antiplatelet agents. nih.govnih.gov

Applications in Materials Science Research

Development of Novel Polymeric and Composite Materials

While not typically used as a primary monomer for large-scale polymerization, 1,7a-Dihydrobenzimidazole-2-thione and its derivatives serve as crucial building blocks and functional additives in the synthesis of specialized polymers and composites. The benzimidazole (B57391) core is recognized for its effectiveness in polymer science. rsc.org Researchers have utilized polymer-supported synthesis techniques for creating complex benzimidazole derivatives. For example, a soluble polymer-supported solution synthesis has been developed for 2-alkylthiobenzimidazoles, where a benzimidazole-2-thione intermediate is formed on a polyethylene (B3416737) glycol (PEG) support. thieme-connect.com This method allows for the generation of libraries of benzimidazole compounds in high yield and purity through a homogeneous solution-phase reaction, simplifying purification. thieme-connect.com

Furthermore, the benzimidazole scaffold is integral to the development of bioactive polymers and materials. researchgate.net Its structural similarity to natural purines makes it an attractive ligand for interaction with biological macromolecules. researchgate.net The synthesis of benzimidazole-2-thione can be achieved through various methods, including the reaction of o-phenylenediamine (B120857) with urea (B33335) or thiourea (B124793), often under solvent-free conditions assisted by ball milling, which is a green chemistry approach. mdpi.com These synthetic strategies facilitate the incorporation of the benzimidazole-thione moiety into more complex structures and materials. mdpi.commdpi.com

Corrosion Inhibition Studies on Metal Surfaces and Mechanistic Investigations

One of the most extensively researched applications of this compound is as a corrosion inhibitor for various metals and alloys. Its effectiveness stems from the presence of nitrogen and sulfur heteroatoms and the aromatic ring, which act as adsorption centers on metal surfaces.

Studies on mild steel in acidic environments, such as sulfuric acid (H₂SO₄), have shown that 1,3-Dihydro-2H-benzimidazole-2-thione (HBIT) is an excellent inhibitor. acs.orgresearchgate.net Electrochemical measurements, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), reveal that it functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. thieme-connect.comacs.orgresearchgate.net The inhibition efficiency increases with the concentration of the inhibitor, reaching up to 98% in some cases. acs.org The adsorption of the inhibitor molecules on the steel surface follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer. thieme-connect.comacs.org Thermodynamic parameters indicate that the adsorption process involves both physisorption (electrostatic interaction) and chemisorption (charge sharing or transfer between the inhibitor and the metal surface). researchgate.net

The compound and its derivatives have also proven effective for other metals. For instance, benzimidazole-2-thione derivatives show significant corrosion inhibition for aluminum in hydrochloric acid (HCl) solutions. researchgate.net The inhibitive action is attributed to the adsorption of the molecules on the metal surface. researchgate.net Similarly, derivatives like 2-Chloro-1-(4-fluorobenzyl)benzimidazole have been investigated as effective inhibitors for copper in sulfuric acid, forming a protective film that slows down both anodic and cathodic dissolution rates. researchgate.net

| Metal/Alloy | Corrosive Medium | Inhibitor | Max. Inhibition Efficiency (%) | Adsorption Mechanism | Reference |

| Mild Steel C35 E | 0.5 M H₂SO₄ | 1,3-Dihydro-2H-benzimidazole-2-thione | 98% | Langmuir Isotherm, Mixed Physisorption & Chemisorption | acs.org |

| Mild Steel | 1 M HCl | Thiadiazole Derivatives | 98.04% | Langmuir Isotherm | mdpi.com |

| Aluminum | 0.1 M HCl | Benzimidazole-2-thione | High (exact % not specified) | Adsorption on metal surface | researchgate.net |

| Copper | 0.5 M H₂SO₄ | 2-Chloro-1-(4-fluorobenzyl)benzimidazole | 95.2% | Langmuir Isotherm, Physicochemical action | researchgate.net |

| Carbon Steel | 1 M HCl | Thiadiazole Derivative (TSCA) | >96% | Langmuir Isotherm, Mixed Physisorption & Chemisorption | acs.org |

Research in Electroactive Polymers (EAPs) and Electrochemical Actuators

The application of this compound in the field of electroactive polymers (EAPs) and electrochemical actuators is an emerging area of research. EAPs are materials that change shape or size when stimulated by an electric field, making them suitable for applications like artificial muscles and sensors. infim.ro

Research indicates that benzimidazole-2-thione derivatives can be used to create electroactive and electrocatalytic coatings. researchgate.net The electrochemical behavior of these compounds shows that they can undergo redox processes, which is a fundamental requirement for many EAP applications. researchgate.net For instance, studies on certain benzimidazole derivatives revealed that fluorinated versions can generate electroactive films on electrode surfaces when the potential is cycled. researchgate.net

Furthermore, the compound has been identified as a component in material compositions for high-temperature thermal cutoff devices, which can be integrated into thermally-actuated systems. google.com In some advanced material architectures, a "benzimidazole-2-thione moiety" is considered part of an electro-active center, highlighting its potential role in molecular electronics. bangor.ac.uk A report also mentions the use of 5-difluoromethoxy-3H-benzimidazole-2-thione sodium in materials that can be functionalized by being covered with electroactive polymers, suggesting its role as a foundational component for building more complex EAP systems. infim.ro

Role in Supramolecular Chemistry and Self-Assembly Processes (e.g., Hydrogen-Bonding Networks)

The structure of this compound is exceptionally well-suited for directing supramolecular self-assembly. The molecule contains both hydrogen bond donors (the N-H groups) and acceptors (the thione sulfur atom and the second nitrogen atom), enabling the formation of predictable and robust hydrogen-bonding networks. tandfonline.commaterialsciencejournal.org

X-ray diffraction studies have confirmed that benzimidazolene-2-thione derivatives self-assemble in the solid state to form highly ordered structures. acs.org A common packing motif is the formation of parallel, hydrogen-bonded tapes, where molecules are linked together in a linear fashion. acs.org The N-H···S hydrogen bond is a significant interaction that contributes to the stability of these molecular assemblies. materialsciencejournal.org

Beyond simple hydrogen bonding, benzimidazole-2-thione can participate in more complex charge-transfer interactions. It reacts with diiodine to form novel charge-transfer complexes, including a unique co-crystal that contains both a "spoke" structure and an "iodonium" salt. acs.org This demonstrates the compound's versatility in forming diverse supramolecular architectures driven by different non-covalent interactions. acs.org This capacity for self-assembly is crucial for the bottom-up fabrication of functional nanomaterials and molecularly-engineered crystals. acs.org

| Compound/Derivative | Interacting Species | Type of Interaction | Resulting Supramolecular Structure | Reference |

| Benzimidazolene-2-thiones | Self-assembly | N-H···S Hydrogen Bonds | Parallel, hydrogen-bonded tapes | acs.org |

| 5-Methoxy-1H-benzo[d]imidazole-2(3H)-thione | Self-assembly | N-H···S and N-H···O Hydrogen Bonds | Hirshfeld surface contributions | materialsciencejournal.org |

| Benzimidazole-2-thione | Diiodine (I₂) | Charge-transfer, S···I interaction | "Spoke" structures and "Iodonium" salts | acs.org |

| (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones | Self-assembly | N-H···O and N-H···S Hydrogen Bonds | Cyclic dimers, chains of rings, sheets | google.com |

Exploration in Functional Coatings and Dispersions

The properties that make this compound an effective corrosion inhibitor also make it a valuable component in functional coatings. When applied to a metal surface, it forms a thin, protective film that acts as a barrier against corrosive agents. researchgate.net These coatings can be considered functional as they actively protect the underlying material. Research has shown that the surface of a metal protected with a benzimidazole-based inhibitor is significantly smoother and less damaged compared to an unprotected surface. researchgate.net

The compound is also being explored in the context of electroactive coatings. As mentioned, certain derivatives can be electropolymerized to form electroactive films on electrode surfaces, which could be used for sensing or catalytic applications. researchgate.net

In the realm of dispersions, benzimidazole derivatives are used in the synthesis of nanoparticles. researchgate.netfrontiersin.org For example, they have been used to create cadmium sulfide (B99878) (CdS) nanoparticles, where the benzimidazole moiety likely acts as a capping or stabilizing agent, controlling the growth and preventing agglomeration of the nanoparticles in the dispersion. researchgate.net The ability to form stable complexes with metal ions is key to this application. The resulting nanoparticle dispersions can have applications in catalysis and antimicrobial materials. frontiersin.org

Future Research Directions and Emerging Opportunities

Exploration of Unconventional Synthetic Methodologies

While traditional syntheses of benzimidazole-2-thiones, often involving the reaction of o-phenylenediamines with carbon disulfide or its analogues, are well-established, future research is pivoting towards more novel and efficient synthetic strategies. acgpubs.orgresearchgate.net These unconventional methods aim to access previously inaccessible derivatives, improve yields, and enhance molecular diversity.

One promising approach involves the use of macrocyclic aminals as starting materials. A reported synthesis utilizes the reaction between a specific macrocyclic aminal and various nucleophiles in the presence of carbon disulfide, leading to the formation of unique 1,3-disubstituted benzimidazole-2-thione derivatives in moderate yields. nih.govresearchgate.net This methodology provides a direct and operationally simple route to compounds that are otherwise difficult to synthesize. nih.gov